

Asante NaTRIUM Green-2 AM photobleaching and how to prevent it

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Compound of Interest

Compound Name: Asante NaTRIUM Green-2 AM

Cat. No.: B10827320

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Asante NaTRIUM Green-2 AM Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **Asante NaTRIUM Green-2 AM** (ANG-2). The content is focused on addressing common issues, particularly photobleaching, that may be encountered during sodium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Asante NaTRIUM Green-2 AM** and how does it work?

Asante NaTRIUM Green-2 (ANG-2) is a fluorescent indicator used for measuring intracellular sodium concentrations.^[1] The acetoxymethyl (AM) ester form allows the dye to be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active indicator inside. ^[1] Upon binding to sodium ions, the fluorescence intensity of ANG-2 increases significantly, which can be measured to determine changes in intracellular sodium levels.^[1]

Q2: What are the spectral properties of Asante NaTRIUM Green-2?

Asante NaTRIUM Green-2 is a visible light-excitabile dye. Its spectral properties are summarized in the table below.

Property	Wavelength (nm)	Reference
Excitation Maximum (in vitro)	517	
Excitation Maximum (intracellular)	532	
Emission Maximum (in vitro)	540	
Emission Maximum (intracellular)	548	
Two-Photon Excitation Maximum	790	

Q3: Is **Asante NaTRIUM Green-2 AM** prone to photobleaching?

While some sources suggest that Asante NaTRIUM Green-2 has good resistance to photobleaching, like most fluorescent dyes, it can be susceptible to photobleaching under high-intensity illumination or prolonged exposure to excitation light.^[2] Photobleaching is the light-induced degradation of the fluorophore, leading to a loss of signal.^[3] The conditions that cause phototoxicity are often the same as those that lead to photobleaching.^[4]

Q4: What are some alternatives to **Asante NaTRIUM Green-2 AM**?

Several other fluorescent sodium indicators are available, each with its own advantages and disadvantages. The choice of indicator will depend on the specific experimental requirements.

Indicator	Excitation (nm)	Emission (nm)	Key Features
SBFI	340/380	505	Ratiometric, but UV-excitable and has lower brightness.[1][5]
CoroNa Green	492	516	Visible light-excitable, but may leak from cells.[6]
ING-2	525	545	Formerly known as ANG-2, considered a high-performance indicator.[1]
SoNa™ 520	488	520	A newer, brighter indicator with high sensitivity.[5]

Troubleshooting Guide: Photobleaching

This guide provides a systematic approach to identifying and mitigating photobleaching of **Asante NaTRIUM Green-2 AM** during your experiments.

Problem: Rapid loss of fluorescence signal during imaging.

This is a classic sign of photobleaching. The following steps can help you troubleshoot and resolve this issue.

Step 1: Optimize Illumination Settings

High-intensity light is a primary cause of photobleaching.[4]

- **Reduce Light Source Power:** Lower the laser or lamp power to the minimum level that still provides an adequate signal-to-noise ratio.[4]

- Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.[3]
- Minimize Exposure Time: Use the shortest possible camera exposure time that allows for a clear image.[4]
- Reduce Acquisition Frequency: Increase the time interval between image acquisitions to the longest duration that will still capture the biological event of interest.[4]

Step 2: Optimize Microscope and Imaging Parameters

Proper microscope setup is crucial for minimizing light exposure.

- Use a High-Sensitivity Detector: Employing a sensitive camera, such as an sCMOS or EMCCD, will allow you to use lower excitation light levels.[4]
- Ensure Optimal Filter Sets: Use filter sets that are specifically designed for the excitation and emission spectra of Asante NaTRIUM Green-2 to maximize signal collection and minimize the need for high excitation power.[4]
- Hardware Triggering: If available, use hardware triggering to ensure the light source is only active when the camera is acquiring an image.[4]

Step 3: Employ Protective Reagents

Antifade reagents can be used to reduce the rate of photobleaching.

- Antifade Mounting Media: For fixed-cell imaging, use a commercially available antifade mounting medium.[7]
- Live-Cell Antifade Reagents: For live-cell imaging, specialized antifade reagents that are non-toxic to cells can be added to the imaging medium.[3] These reagents often work by scavenging reactive oxygen species that contribute to photobleaching.[4]

Step 4: Consider Experimental Design Modifications

- Limit Z-stacks: Acquire only the necessary number of z-planes to answer your scientific question.[3]

- Time-Lapse Imaging Strategy: For long-term imaging, be conservative with all imaging parameters to preserve the fluorescent signal over time.[3]

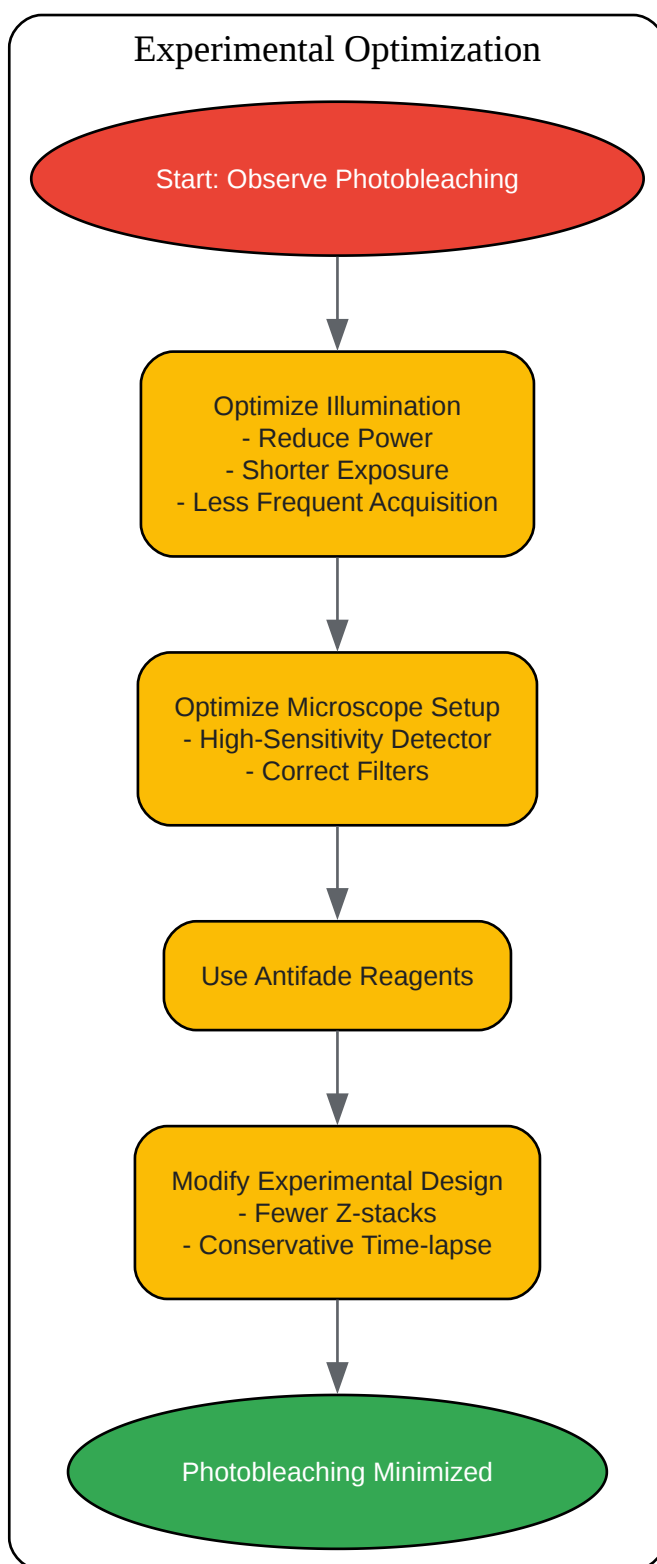
Experimental Protocol: Standard Loading of Asante NaTRIUM Green-2 AM

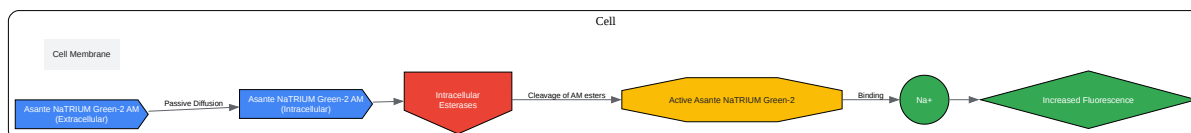
This protocol provides a general guideline for loading cells with **Asante NaTRIUM Green-2 AM**. Optimization may be required for different cell types and experimental conditions.

- Prepare a 1 mM Stock Solution: Dissolve the **Asante NaTRIUM Green-2 AM** in anhydrous dimethylsulfoxide (DMSO).
- Prepare Loading Solution: Dilute the stock solution in a serum-free culture medium to a final concentration of 5 μ M. To aid in dissolving the AM ester in the aqueous medium, it is recommended to first dilute the stock solution with a 20% Pluronic F-127 solution in DMSO before dispersing it into the medium. The final concentration of Pluronic F-127 should be optimized, but a common starting point is 0.02-0.1%.[6]
- Cell Loading: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at room temperature or 37°C. Incubation time and temperature may require optimization.[6]
- Wash: Remove the loading solution and wash the cells with a serum-free, dye-free medium.
- De-esterification: Incubate the cells for an additional 30 minutes in a supplemented imaging medium to allow for the complete hydrolysis of the AM ester by intracellular esterases.[4]
- Imaging: The cells are now ready for sodium imaging experiments.

Visual Guides

The following diagrams illustrate key concepts and workflows related to **Asante NaTRIUM Green-2 AM** experiments.





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